molecular formula C14H16N2O2 B1671758 Imiloxan CAS No. 81167-16-0

Imiloxan

Cat. No. B1671758
CAS RN: 81167-16-0
M. Wt: 244.29 g/mol
InChI Key: UXABARREKCJULM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The imidazole portion of Imiloxan is prepared by the reaction of an imidate with the diethyl acetal of aminoacetaldehyde . N-Alkylation of the imidazole with ethyl iodide gives Imiloxan .


Molecular Structure Analysis

Imiloxan has a molecular formula of C14H16N2O2 . Its molecular weight is 244.294 g/mol . The IUPAC name for Imiloxan is (RS)-2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-ethylimidazole .


Chemical Reactions Analysis

Imiloxan’s in vitro metabolism reveals unstable and reactive metabolites . This makes it a useful test molecule for defining the relationship between liver covalent binding and idiosyncratic toxicity .


Physical And Chemical Properties Analysis

Imiloxan is a white solid . It has a solubility of 28.07mg/ml in water . The compound should be stored in a desiccated state at room temperature .

Scientific Research Applications

  • In Vitro Metabolism and Analytical Methods : A study revisited the in vitro metabolism of imiloxan using modern analytical methods. It found that human and rat liver microsomes convert imiloxan into various metabolites, many of which are unstable or reactive. This study highlights imiloxan's role in covalent binding in the liver and its relationship to idiosyncratic toxicity (Fitch et al., 2010).

  • Conformational Studies Using Molecular Orbital Methods : Conformational studies of imiloxan were performed using AM1 and PM3 semiempirical molecular orbital methods. The study provided insights into the stability of various conformers of imiloxan and the importance of electrostatic interactions in determining its conformational stability (Hariharan & Shelver, 1993).

  • Metabolism in Humans : Research on the metabolism of imiloxan hydrochloride in healthy male volunteers indicated rapid excretion of compound-related radioactivity, primarily in urine. The study identified various metabolites derived from oxidation and conjugation processes (Rush et al., 1992).

  • Effects on Male Sexual Behavior : Imiloxan, along with other alpha2-adrenoceptor antagonists, was studied for its effects on male copulatory behavior in rats. The research demonstrated that these antagonists can modulate erectile and ejaculatory mechanisms independently of effects on arousal/motivation (Smith et al., 1987).

  • Electrophysiological Study in Rats : A study provided evidence that microiontophoretic application of yohimbine, an alpha2-adrenergic receptor antagonist, inhibits the spontaneous activity of prefrontal neurons in rats, and this effect was blocked by imiloxan. This suggests that alpha2-receptor antagonist actions are manifested through specific receptor mechanisms (Kovacs & Hernádi, 2006).

  • Role in Peripheral Antinociception : A study on xylazine, an alpha2-adrenoceptor agonist, indicated that its peripheral antinociceptive effect is mediated by alpha2C-adrenoceptors and involves the release of endogenous opioids. Imiloxan was used to investigate which alpha2 receptor subtype mediates this effect (Romero et al., 2009).

Future Directions

While the development of Imiloxan was discontinued due to hypersensitivity reactions during Phase 1 clinical trials , it continues to be used in scientific research . Its ability to act as a selective antagonist for the α2B adrenoceptor and its unique metabolic properties make it a valuable tool in pharmacological research .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXABARREKCJULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CC2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045162
Record name Imiloxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imiloxan

CAS RN

81167-16-0
Record name Imiloxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81167-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imiloxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081167160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiloxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMILOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56PS1DWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-Ethyl-2-(1,4-benzodioxan-2-ylmethyl)imidazole hydrochloride (1.0 g) suspended in 50 ml of ether is stirred with excess dilute aqueous potassium carbonate solution until the salt is completely dissolved. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 1-ethyl-2-(1,4-benzodioxan-2-ylmethyl)imidazole, m.p. 77°-78° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
357
Citations
Y Takano, M Takano, TL Yaksh - European journal of pharmacology, 1992 - Elsevier
… )-aminomethyl-1,4-benzodioxane) and imiloxan to antagonize the effect of spinal ST-91 (2-[2,… Antinociceptive effects of ST-91 were antagonized by WB4101 and imiloxan; clonidine only …
Number of citations: 75 www.sciencedirect.com
AD Michel, DN Loury, RL Whiting - British journal of pharmacology, 1990 - ncbi.nlm.nih.gov
… Imiloxan was identified as a selective a2B … imiloxan and prazosin. These curves could be resolved into both high and low affinity components and the affinities of prazosin and imiloxan …
Number of citations: 64 www.ncbi.nlm.nih.gov
WR Rush, DJ Hall, DJM Graham, IA Selby - Xenobiotica, 1992 - Taylor & Francis
… This report describes the metabolism of imiloxan in healthy male volunteers. … of 500 mg imiloxan (base equivalent) containing 0.48 MBq of radiolabelled imiloxan hydrochloride as a …
Number of citations: 12 www.tandfonline.com
WL Fitch, Y Chen, L Liu, A Paehler… - Drug Metabolism …, 2010 - ingentaconnect.com
… of imiloxan using modern analytical methods. Human and rat liver microsomes convert imiloxan into a variety of metabolites many of which are unstable and or reactive. Imiloxan also …
Number of citations: 7 www.ingentaconnect.com
S Hariharan, WH Shelver - Journal of Molecular Structure: THEOCHEM, 1993 - Elsevier
… have studied the conformational preferences of imiloxan (Fig. l), … Imiloxan, in addition to its interesting biological activity, has only … of imiloxan; the additional proton for imiloxan cation is …
Number of citations: 4 www.sciencedirect.com
M Gobbi, E Frittoli, T Mennini - Journal of pharmacy and …, 1993 - academic.oup.com
… (BRL-44408, BRL-41992 and imiloxan) were used in the present study designed to classify … was BRL-44408 2 BRL-41992>>imiloxan. The same rank order was found for the affinities of …
Number of citations: 20 academic.oup.com
ER Smith, RL Lee, SL Schnur, JM Davidson - Physiology & behavior, 1987 - Elsevier
Three α 2 -adrenoceptor antagonists yohimbine, idazoxan, and imiloxan were compared by examining the effects of a single injection on male rat copulatory behavior. Dose ranges …
Number of citations: 82 www.sciencedirect.com
ER Smith, RL Lee, SL Schnur, JM Davidson - Physiology & behavior, 1987 - Elsevier
… These particular doses also resulted in no (yohimbine or idazoxan) or minimal (imiloxan) reduction in the percent of animals showing erections. In addition, imiloxan showed increases …
Number of citations: 60 www.sciencedirect.com
L Cobos-Puc, H Aguayo-Morales… - European Journal of …, 2017 - Elsevier
… plus imiloxan plus … imiloxan, but not by imiloxan alone, (2) antagonized in greater magnitude by the combination BRL 44408 plus JP-1302 or the combination BRL 44408 plus imiloxan …
Number of citations: 1 www.sciencedirect.com
WR RUSH, JH MULVEY, DJM GRAHAM - 1992 - portlandpress.com
… imiloxan(Tab1e 1). These data suggested that reactive metabolite species of imiloxan may … This permanent protein binding behaviour of imiloxan metabolites may be consistent with a …
Number of citations: 1 portlandpress.com

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